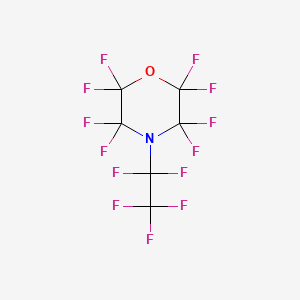
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that features a thiazole ring, a phenyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-(2-(4-クロロフェニル)エテニル)-4-フェニル-5-チアゾール酢酸は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性を持つ生物活性化合物としての可能性が調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果が検討されています。
産業: 特定の特性を持つ新しい材料の開発に使用されています。
作用機序
2-(2-(4-クロロフェニル)エテニル)-4-フェニル-5-チアゾール酢酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
6. 類似化合物の比較
類似化合物
- 2-(4-クロロフェニル)エテニル)-4-フェニル-5-チアゾール酢酸
- 2-(2-(4-ブロモフェニル)エテニル)-4-フェニル-5-チアゾール酢酸
- **2-(2-(4-メチルフェニル)エテニル)-4-フェニル-5-チアゾール酢酸
独自性
2-(2-(4-クロロフェニル)エテニル)-4-フェニル-5-チアゾール酢酸は、クロロフェニル基の存在によりユニークです。クロロフェニル基は、特定の電子特性と立体特性を付与できます。
類似化合物との比較
Similar Compounds
- **2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(4-Methylphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
Uniqueness
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties
特性
CAS番号 |
116758-90-8 |
|---|---|
分子式 |
C19H14ClNO2S |
分子量 |
355.8 g/mol |
IUPAC名 |
2-[2-[(E)-2-(4-chlorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14ClNO2S/c20-15-9-6-13(7-10-15)8-11-17-21-19(14-4-2-1-3-5-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-8+ |
InChIキー |
ABHGAANBADHHGS-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)Cl)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


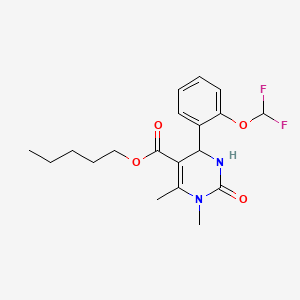
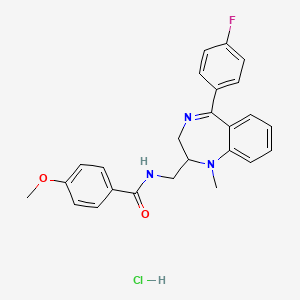
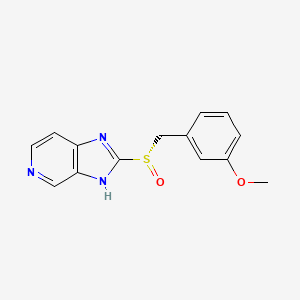
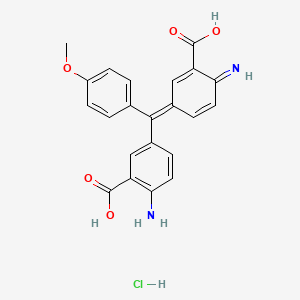
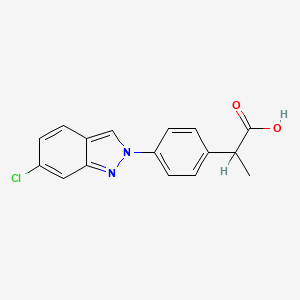
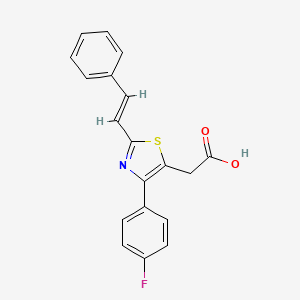
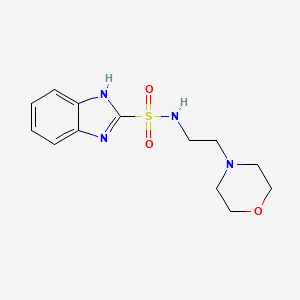
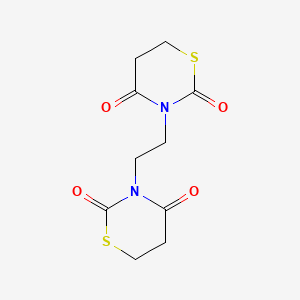
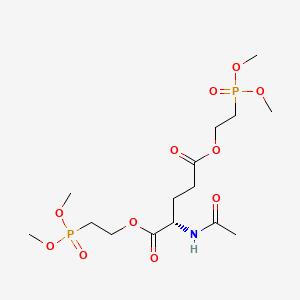

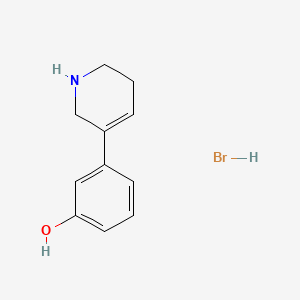

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
